

Application Notes and Protocols for AMG-548 Dihydrochloride Cell-Based Assays

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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective inhibitor of p38 α mitogen-activated protein kinase (MAPK). [1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β). [2][5] AMG-548 exhibits high affinity for p38 α with a K_i value of 0.5 nM. [1][5][6] It also shows activity against p38 β (K_i = 3.6 - 36 nM) but is significantly less potent against p38 γ and p38 δ (K_i = 2600-4100 nM). [1][5][6][7] Additionally, AMG-548 has been shown to inhibit Casein Kinase 1 (CK1) isoforms δ and ϵ , which can impact the Wnt/ β -catenin signaling pathway. [6][7]

These application notes provide detailed protocols for cell-based assays to characterize the activity of **AMG-548 dihydrochloride**. The described assays will enable researchers to assess its inhibitory potency on the p38 MAPK pathway through the measurement of cytokine release and direct target phosphorylation, as well as to investigate its effects on the Wnt/ β -catenin signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of AMG-548

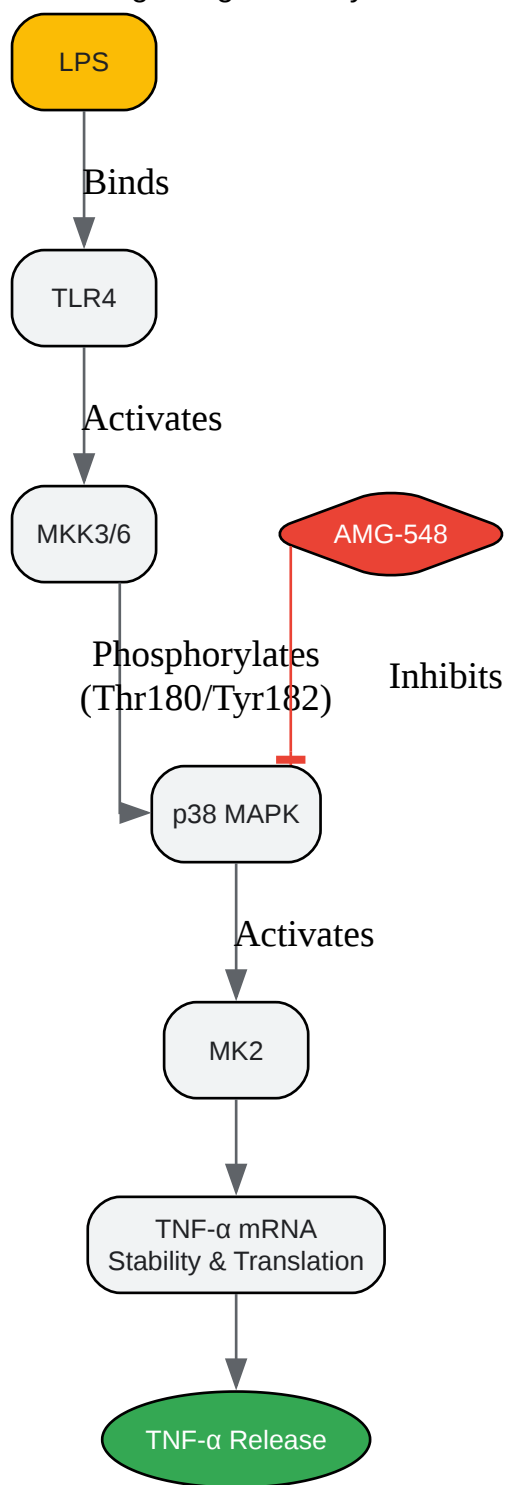
Target	Parameter	Value	Reference
p38 α	Ki	0.5 nM	[1][5][6]
p38 β	Ki	3.6 - 36 nM	[1][6][7]
p38 γ	Ki	2600 nM	[1][6][7]
p38 δ	Ki	4100 nM	[1][6][7]
JNK2	Ki	39 nM	[6][7]
JNK3	Ki	61 nM	[6][7]
LPS-stimulated TNF α release (human whole blood)	IC50	3 nM	[1][3][5][6][7]
LPS-stimulated IL-1 β release (human whole blood)	IC50	7 nM	[5][7]
TNF α -induced IL-8 release (human whole blood)	IC50	0.7 nM	[6][7]
IL-1 β -induced IL-6 release (human whole blood)	IC50	1.3 nM	[6][7]

Table 2: Solubility and Storage of **AMG-548 Dihydrochloride**

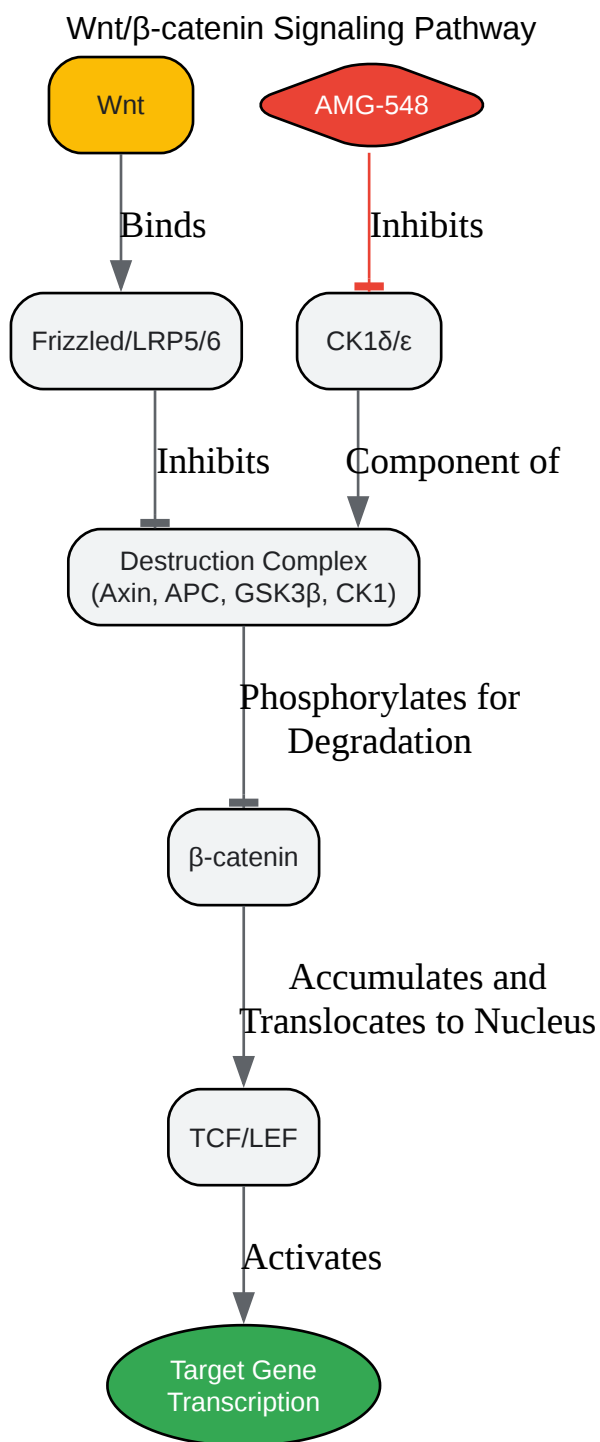
Property	Value	Reference
Solubility		
DMSO	30 mg/mL	[5]
Ethanol	30 mg/mL	[5]
Storage		
Lyophilized	-20°C, desiccated	[4]
In solution	-20°C for up to 1 month, -80°C for up to 6 months	[6][7]

Mandatory Visualizations

p38 MAPK Signaling Pathway in Inflammation

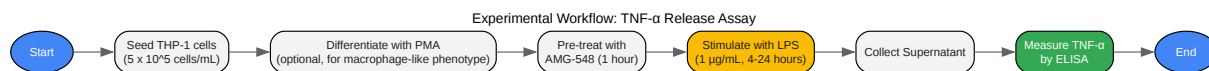
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Caption: p38 MAPK signaling pathway leading to TNF-α release.



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Caption: Wnt/ β -catenin signaling pathway and the inhibitory role of AMG-548 on CK1.



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Caption: Workflow for measuring TNF- α release in response to LPS stimulation.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF- α Production in THP-1 Cells

This assay measures the potency of AMG-548 in inhibiting the production of TNF- α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **AMG-548 dihydrochloride**
- DMSO (cell culture grade)
- 96-well cell culture plates
- Human TNF- α ELISA kit
- Plate reader

Procedure:

- Cell Culture:
 - Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Cells are cultured in suspension.
- Assay Protocol:
 - Seed THP-1 cells into a 96-well plate at a density of 5×10^5 cells/mL in a final volume of 100 μ L per well.[8]
 - Prepare a serial dilution of **AMG-548 dihydrochloride** in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
 - Pre-treat the cells with various concentrations of AMG-548 or vehicle (DMSO) for 1 hour at 37°C.
 - Stimulate the cells with LPS at a final concentration of 1 μ g/mL.[8]
 - Incubate the plate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
 - After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the supernatant for TNF- α measurement.
- TNF- α Measurement:
 - Quantify the amount of TNF- α in the cell culture supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
 - Read the absorbance on a microplate reader at the appropriate wavelength.
- Data Analysis:

- Generate a standard curve using the recombinant TNF- α provided in the ELISA kit.
- Calculate the concentration of TNF- α in each sample from the standard curve.
- Plot the TNF- α concentration against the log concentration of AMG-548 and determine the IC50 value using a non-linear regression analysis.

Protocol 2: p38 MAPK Phosphorylation Assay

This cell-based ELISA assay measures the inhibition of p38 MAPK phosphorylation at Thr180/Tyr182 in response to a stimulus.

Materials:

- A549 or HeLa cells
- Growth medium (e.g., DMEM with 10% FBS)
- Anisomycin (p38 activator)
- **AMG-548 dihydrochloride**
- DMSO
- 96-well cell culture plates
- Cell-based p38 MAPK (Phospho-Thr180/Tyr182) ELISA Kit
- Plate reader

Procedure:

- Cell Culture:
 - Culture A549 or HeLa cells in their appropriate growth medium at 37°C in a humidified atmosphere of 5% CO₂.
- Assay Protocol:

- Seed cells into a 96-well plate at a density of 18,000 cells/cm² and culture for 48 hours.[2]
- Prepare a serial dilution of **AMG-548 dihydrochloride** in DMSO and then dilute in culture medium.
- Pre-incubate the cells with serial dilutions of AMG-548 or vehicle for 1 hour.[2]
- Activate p38 MAPK by treating the cells with anisomycin (e.g., 10 µM) for 30 minutes.[2]
- Fix, permeabilize, and block the cells according to the cell-based ELISA kit protocol.
- Immunodetection:
 - Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
 - Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Add the substrate and stop solution as per the kit instructions.
 - Measure the absorbance at the recommended wavelength using a microplate reader.
- Data Analysis:
 - Normalize the phospho-p38 signal to the total cell number (e.g., by using a nuclear stain provided in some kits).
 - Plot the normalized signal against the log concentration of AMG-548 to determine the IC50 value.

Protocol 3: Wnt/β-catenin Reporter Assay

This assay is used to assess the off-target activity of AMG-548 on the Wnt/β-catenin signaling pathway, likely through its inhibition of CK1.

Materials:

- HEK293T or other suitable cell line

- TCF/LEF luciferase reporter vector and a control vector
- Transfection reagent
- Wnt3a conditioned medium or a GSK3 β inhibitor (e.g., CHIR99021) to activate the pathway
- **AMG-548 dihydrochloride**
- DMSO
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Culture and Transfection:
 - Culture HEK293T cells in DMEM with 10% FBS.
 - Co-transfect the cells in a 96-well plate with the TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
- Assay Protocol:
 - After 24 hours of transfection, replace the medium with fresh medium containing a serial dilution of **AMG-548 dihydrochloride** or vehicle.
 - Activate the Wnt/ β -catenin pathway by adding Wnt3a conditioned medium or a GSK3 β inhibitor.
 - Incubate the cells for an additional 18-24 hours.
- Luciferase Measurement:

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Plot the normalized luciferase activity against the log concentration of AMG-548 to determine the IC50 for the inhibition of the Wnt/ β -catenin pathway.

Safety Precautions

AMG-548 dihydrochloride is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[9][10]

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